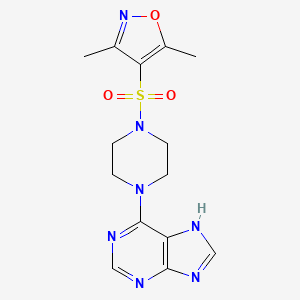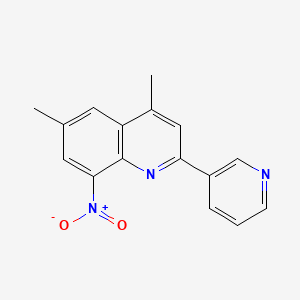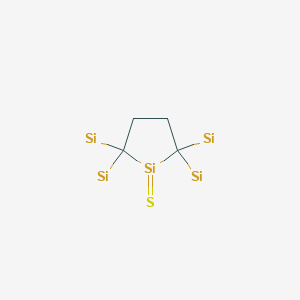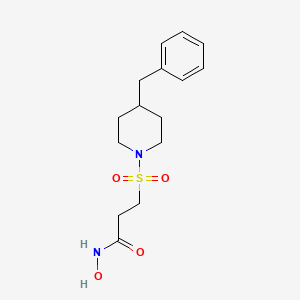
C14H17N7O3S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the chemical formula C14H17N7O3S Sulfamethoxazole . It is a synthetic antibacterial agent belonging to the sulfonamide class. Sulfamethoxazole is commonly used in combination with trimethoprim to treat a variety of bacterial infections. This combination is often referred to as co-trimoxazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfamethoxazole is synthesized through a multi-step process. The synthesis typically involves the following steps:
Preparation of 4-aminobenzenesulfonamide: This is achieved by sulfonation of aniline followed by amination.
Condensation Reaction: The 4-aminobenzenesulfonamide is then condensed with 3,4-dimethyl-5-isoxazolecarboxylic acid chloride in the presence of a base such as pyridine to form Sulfamethoxazole.
Industrial Production Methods
In industrial settings, the production of Sulfamethoxazole follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large quantities of 4-aminobenzenesulfonamide and 3,4-dimethyl-5-isoxazolecarboxylic acid chloride are prepared.
Automated Condensation: The condensation reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamethoxazole undergoes several types of chemical reactions, including:
Oxidation: Sulfamethoxazole can be oxidized to form various metabolites.
Reduction: The nitro group in Sulfamethoxazole can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Amino derivatives.
Substitution Products: Derivatives with different substituents on the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Sulfamethoxazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms.
Medicine: Extensively used in clinical research to develop new antibacterial therapies.
Industry: Utilized in the formulation of antibacterial products and pharmaceuticals.
Wirkmechanismus
Sulfamethoxazole exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this enzyme, Sulfamethoxazole prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfisoxazole: A sulfonamide used to treat urinary tract infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfamethoxazole is unique due to its combination with trimethoprim, which provides a synergistic effect, making it more effective against a broader range of bacterial infections compared to other sulfonamides used alone.
Eigenschaften
Molekularformel |
C14H17N7O3S |
|---|---|
Molekulargewicht |
363.40 g/mol |
IUPAC-Name |
3,5-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
InChI |
InChI=1S/C14H17N7O3S/c1-9-12(10(2)24-19-9)25(22,23)21-5-3-20(4-6-21)14-11-13(16-7-15-11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,15,16,17,18) |
InChI-Schlüssel |
ONJFMMVXVCJQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)



![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)
![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)

![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
